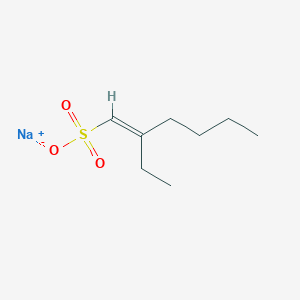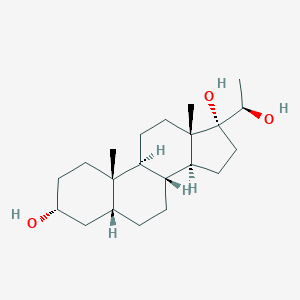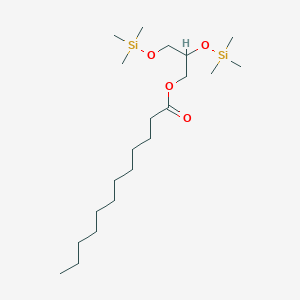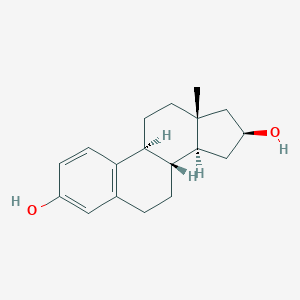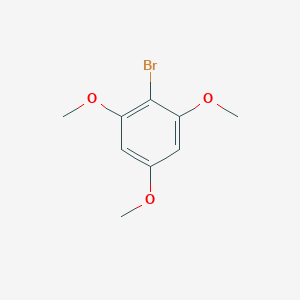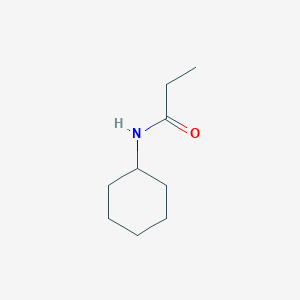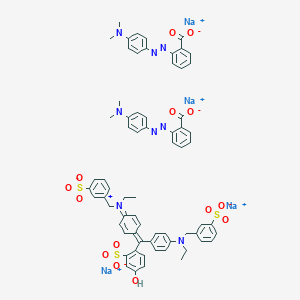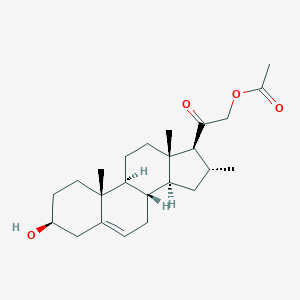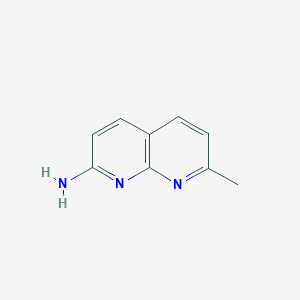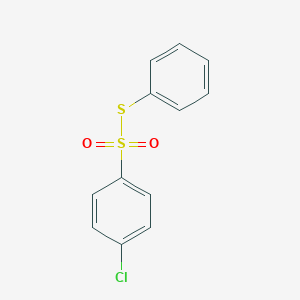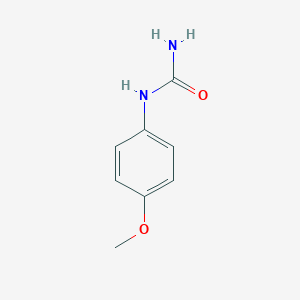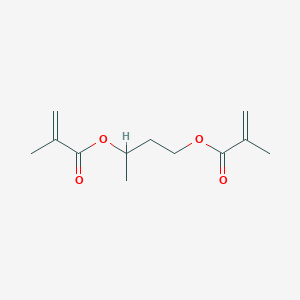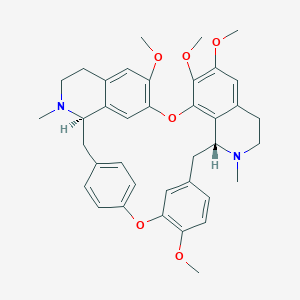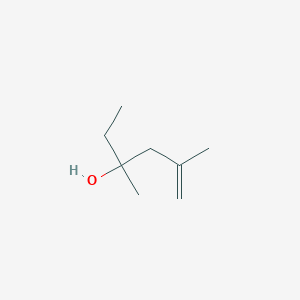
3,5-Dimethyl-5-hexen-3-ol
Overview
Description
“3,5-Dimethyl-5-hexen-3-ol” is a chemical compound with the linear formula C8H16O . It has a CAS number of 1569-46-6 and a molecular weight of 128.216 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-5-hexen-3-ol” can be represented by the linear formula C8H16O . The molecular weight of this compound is 128.216 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Catalysis and Synthesis Applications :
- Ruthenium complex-catalyzed oxidative cyclization of related compounds like 2-phenyl-5-hexen-2-ol, leading to products such as 2,5-dimethyl-2-phenyl-2,3-dihydrofuran (Kondo et al., 2003).
- The synthesis and polymerization of optically active substituted butadienes through dehydration of compounds such as (S)-3,5-dimethyl-1-hepten-3-ol (Janović & Fleš, 1971).
- Nickel(0)-catalyzed reactions involving 1,3-dienes and carbonyl compounds to produce (E)-3-hexen-1-ols (Kimura et al., 1999).
- Platinum(II)-catalyzed annulation of 5-methyl-5-hexen-1-ols with aldehydes for the synthesis of tetrahydropyrans (Miura et al., 2008).
Polymerization and Material Science :
- Copolymerization of ethylene or propylene with α-olefins containing hydroxyl groups, using catalysts like zirconocene/methylaluminoxane (Hagihara et al., 2004).
- Functionalization of polyethylenes via metallocene/methylaluminoxane catalyst, involving compounds like 5-hexen-1-ol (Aaltonen & Löfgren, 1997).
Plant Biology and Ecology :
- Plant-plant signaling research, where compounds like (Z)-3-Hexen-1-ol are studied for their role in indirect plant defense mechanisms (Ruther & Kleier, 2005).
- Study of insect-induced plant volatiles in genetically modified and conventional plants (Ibrahim et al., 2008).
Chemical Processes and Reactions :
- Selective dehydrogenation of unsaturated alcohols and hydrogen separation using a palladium membrane reactor (Sato et al., 2007).
- Oxidation reactions of compounds like 2-hexen-1-ol and 1-hexen-3-ol using supported gold, palladium, and gold–palladium catalysts (Alshammari et al., 2013).
Safety And Hazards
“3,5-Dimethyl-5-hexen-3-ol” is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
3,5-dimethylhex-5-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-8(4,9)6-7(2)3/h9H,2,5-6H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUQLVYIQXLUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338928 | |
| Record name | 3,5-Dimethyl-5-hexen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-5-hexen-3-ol | |
CAS RN |
1569-46-6 | |
| Record name | 3,5-Dimethyl-5-hexen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYL-5-HEXEN-3-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



